molecular formula C13H22O B12691275 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol CAS No. 94201-24-8

2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol

Cat. No.: B12691275
CAS No.: 94201-24-8
M. Wt: 194.31 g/mol
InChI Key: RVYMPTPRZXBDOF-WQLSENKSSA-N
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Description

2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol is an organic compound with the molecular formula C13H22O and a molecular weight of 194.31 g/mol . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl groups and a propanol side chain. It is commonly used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a suitable methylating agent under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced separation techniques, such as distillation or chromatography, ensures the isolation of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol is unique due to its specific combination of a cyclohexene ring and a propanol side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .

Properties

CAS No.

94201-24-8

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(3E)-2-methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propan-1-ol

InChI

InChI=1S/C13H22O/c1-10(9-14)8-12-11(2)6-5-7-13(12,3)4/h6,8,10,14H,5,7,9H2,1-4H3/b12-8-

InChI Key

RVYMPTPRZXBDOF-WQLSENKSSA-N

Isomeric SMILES

CC\1=CCCC(/C1=C\C(C)CO)(C)C

Canonical SMILES

CC1=CCCC(C1=CC(C)CO)(C)C

Origin of Product

United States

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